

Molecular structure and weight of 4-Ethenyl-1-methoxy-2-nitrobenzene

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Compound of Interest

Compound Name: 4-Ethenyl-1-methoxy-2-nitrobenzene

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An In-depth Technical Guide on 4-Ethenyl-1-methoxy-2-nitrobenzene

Abstract: This document provides a detailed technical overview of **4-Ethenyl-1-methoxy-2-nitrobenzene**, a substituted nitroaromatic compound. Due to the limited availability of direct experimental data for this specific molecule in public scientific databases, this guide combines theoretical data derived from its chemical structure with established knowledge of related compounds. It includes calculated physicochemical properties, a proposed synthetic protocol based on established organic chemistry reactions, and a discussion of its potential biological significance. This guide is intended for researchers and professionals in chemistry and drug development, offering foundational information for further investigation.

Molecular Structure and Physicochemical Properties

4-Ethenyl-1-methoxy-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a methoxy group at position 1, a nitro group at position 2, and an ethenyl (vinyl) group at position 4. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, significantly influences the electronic properties of the aromatic ring.

Molecular Structure

The chemical structure dictates the molecule's reactivity and physical properties. The IUPAC name defines the precise arrangement of the functional groups on the benzene core.

Caption: Molecular structure of **4-Ethenyl-1-methoxy-2-nitrobenzene**.

Physicochemical Data

The following table summarizes the calculated and inferred physicochemical properties. Direct experimental values are not available in the referenced literature.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₃	Calculated
Molecular Weight	179.17 g/mol	Calculated
Appearance	Expected to be a yellow solid or oil	Inferred from similar nitroaromatic compounds. [1] [2]
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and poorly soluble in water.	Inferred from structure and properties of related compounds. [1] [2]
Boiling Point	Not available	-
Melting Point	Not available	-

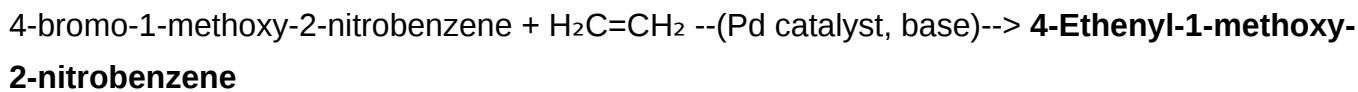
Experimental Protocols

No specific experimental protocols for the synthesis or analysis of **4-Ethenyl-1-methoxy-2-nitrobenzene** were found. However, a plausible synthetic route can be designed using well-established methodologies in organic chemistry, such as a Heck cross-coupling reaction.

Proposed Synthesis: Heck Coupling Reaction

This protocol outlines a hypothetical synthesis starting from 4-bromo-1-methoxy-2-nitrobenzene and ethylene gas.

Reaction Scheme:



Materials and Reagents:

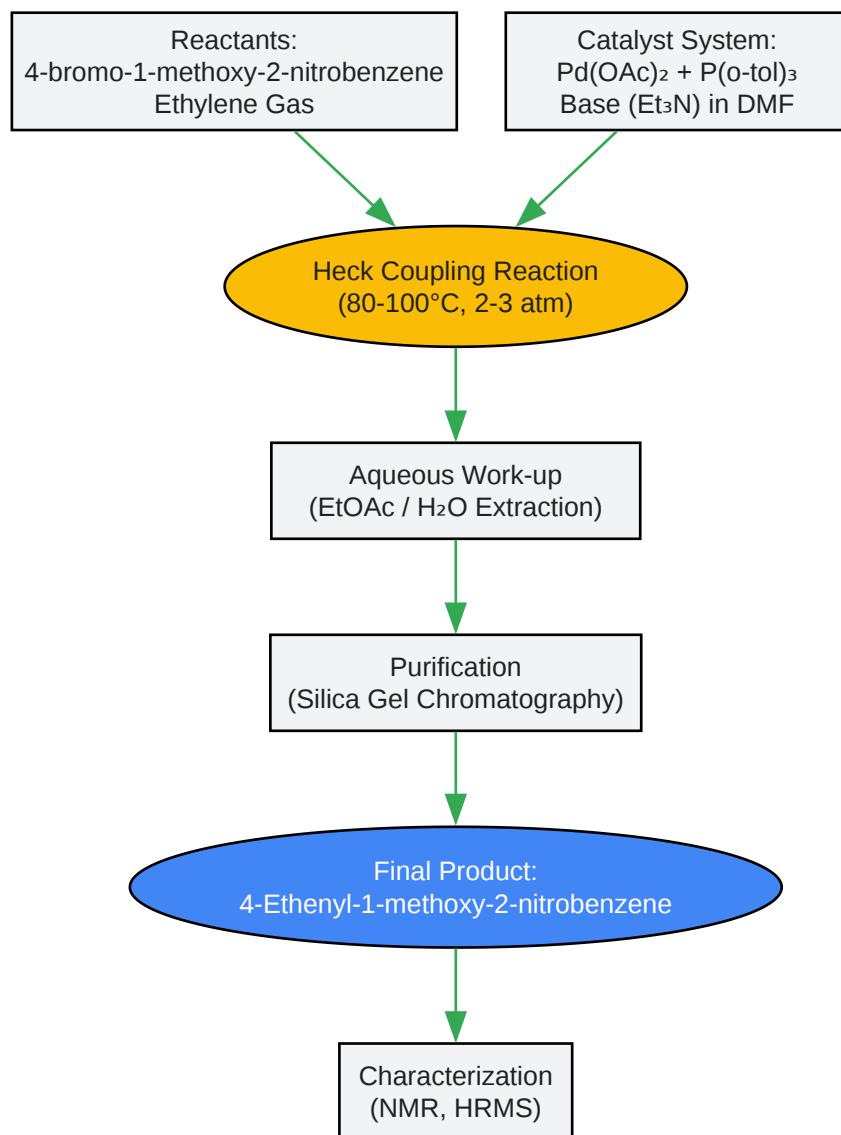
- 4-bromo-1-methoxy-2-nitrobenzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Triethylamine (Et_3N) or similar base
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethylene gas
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions
- Reaction vessel suitable for gas pressure (e.g., a Parr autoclave)

Procedure:

- Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 0.02 eq) and tri(o-tolyl)phosphine (e.g., 0.04 eq) in anhydrous DMF.
- Reaction Setup: To a high-pressure reaction vessel, add 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq) and triethylamine (2.0 eq). Add the prepared catalyst solution via cannula.
- Reaction Execution: Seal the vessel, purge with ethylene gas, and then pressurize to the desired pressure (e.g., 2-3 atm). Heat the reaction mixture to 80-100 °C with vigorous

stirring.

- Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: After completion, cool the reaction to room temperature and vent the excess ethylene. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure **4-Ethenyl-1-methoxy-2-nitrobenzene**.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).



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Caption: Proposed workflow for the synthesis of **4-Ethenyl-1-methoxy-2-nitrobenzene**.

Biological and Toxicological Profile

Direct studies on the biological activity of **4-Ethenyl-1-methoxy-2-nitrobenzene** are not documented. However, its structure suggests potential bioactivity and toxicity based on its functional groups.

- Nitroaromatic Compounds: The nitrobenzene moiety is a well-known structural feature in many biologically active compounds.^[3] Nitro-containing drugs are used in various

therapeutic areas.^[3] However, nitroaromatic compounds are also associated with toxicity. Nitrobenzene itself is primarily used in chemical synthesis and is classified as a carcinogen.^{[2][4]} Exposure to some nitrobenzene compounds can lead to health issues such as anemia.^[1]

- Styrene Derivatives: The ethenylbenzene (styrene) substructure raises considerations of metabolic activation. Styrene and its derivatives can be metabolized in the body to reactive epoxides, which can have toxic effects.

Given these properties, **4-Ethenyl-1-methoxy-2-nitrobenzene** should be handled with appropriate safety precautions in a laboratory setting. Any investigation into its use in drug development would require extensive toxicological screening to assess its safety profile.

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